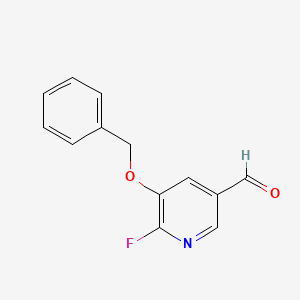
5-(Benzyloxy)-6-fluoronicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-6-fluoronicotinaldehyde: is an organic compound that belongs to the class of nicotinaldehydes It features a benzyl ether group at the 5-position and a fluorine atom at the 6-position of the nicotinaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-fluoronicotinaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Nicotinaldehyde Core: The synthesis begins with the preparation of the nicotinaldehyde core, which can be achieved through various methods such as the Vilsmeier-Haack reaction.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6-position using electrophilic fluorination reagents like Selectfluor.
Benzyloxy Group Addition: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the nicotinaldehyde core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-6-fluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(Benzyloxy)-6-fluoronicotinic acid.
Reduction: 5-(Benzyloxy)-6-fluoronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-6-fluoronicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-6-fluoronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether and fluorine substituents can influence the compound’s binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 6-(Benzyloxy)-2-fluorobenzaldehyde
- 5-(Benzyloxy)-2-hydroxybenzaldehyde
Uniqueness
5-(Benzyloxy)-6-fluoronicotinaldehyde is unique due to the specific positioning of the benzyloxy and fluorine groups on the nicotinaldehyde core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H10FNO2 |
|---|---|
Peso molecular |
231.22 g/mol |
Nombre IUPAC |
6-fluoro-5-phenylmethoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10FNO2/c14-13-12(6-11(8-16)7-15-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
ZQQMVKWPIXOHGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


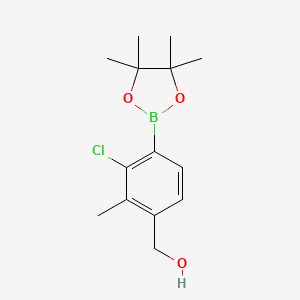
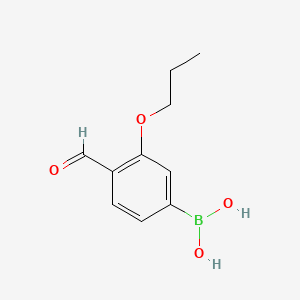
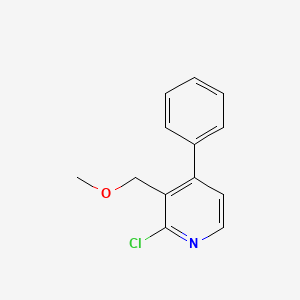

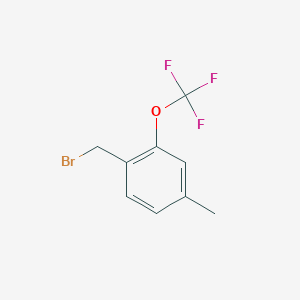
![ethyl (2E)-2-chloro-2-[(4-ethoxyphenyl)hydrazinylidene]acetate](/img/structure/B14030267.png)
![1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14030273.png)
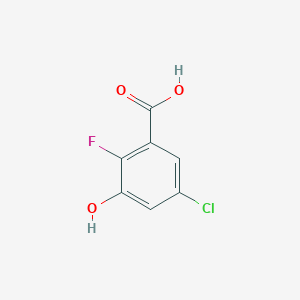
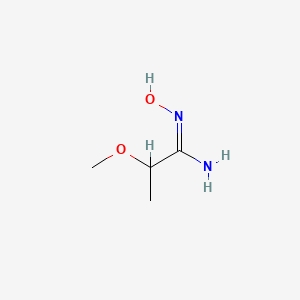
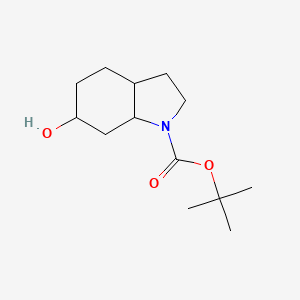

![disodium;(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;sulfate](/img/structure/B14030304.png)
![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)

